

Application Notes and Protocols for Cleaving Peptides from Rink Amide AM Resin

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Compound of Interest

Compound Name: Rink Amide AM Resin

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Introduction

Rink Amide AM resin is a widely utilized solid-phase support for the synthesis of C-terminal peptide amides using Fmoc chemistry.[1] A critical final step in solid-phase peptide synthesis (SPPS) is the efficient cleavage of the synthesized peptide from the resin, with simultaneous removal of side-chain protecting groups.[2] This application note provides a detailed protocol for the acidic cleavage of peptides from **Rink Amide AM resin**, a process typically achieved with a high concentration of trifluoroacetic acid (TFA).[1]

The choice of cleavage cocktail is paramount and depends on the amino acid composition of the peptide.[3] During cleavage, reactive carbocations are generated from the linker and protecting groups, which can lead to unwanted side reactions with sensitive residues such as tryptophan, methionine, and cysteine.[2][3] To prevent these side reactions, scavengers are added to the cleavage cocktail to "trap" these reactive species.[2] This document outlines standard cleavage cocktails and provides a step-by-step guide to ensure high yield and purity of the final peptide amide.

Data Presentation: Cleavage Cocktail Compositions

The selection of an appropriate cleavage cocktail is crucial for successful peptide cleavage and to minimize side reactions. The following table summarizes common cleavage cocktails for peptides synthesized on **Rink Amide AM resin**.

Cocktail ID	Composition (v/v/v)	Key Scavengers	Recommended Applications
Cocktail A	95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS)	Water, TIS	General purpose for peptides without highly sensitive residues.[2][4]
Cocktail B (Reagent K)	82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT)	Phenol, Water, Thioanisole, EDT	Recommended for peptides containing sensitive residues like Trp, Met, or Cys.[2]
Cocktail C	94% TFA / 2.5% Water / 2.5% 1,2- Ethanedithiol (EDT) / 1% Triisopropylsilane (TIS)	Water, EDT, TIS	A common alternative for peptides with sensitive residues.[5]
Cocktail D	92.5% TFA / 5% 1,3- Dimethoxybenzene (DMB) / 2.5% Triisopropylsilane (TIS)	DMB, TIS	Specifically recommended to prevent the formation of C-terminal N-alkylated peptide amide byproducts.[6] [7]

Experimental Protocol: Cleavage of Peptides from Rink Amide AM Resin

This protocol details the steps for the cleavage of a peptide from **Rink Amide AM resin**, including resin preparation, the cleavage reaction, and subsequent peptide precipitation and washing.

Materials:

- Peptide-bound **Rink Amide AM resin**
- Trifluoroacetic acid (TFA), reagent grade
- Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT), Phenol, Thioanisole, 1,3-Dimethoxybenzene)
- Dichloromethane (DCM), peptide synthesis grade
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Cold diethyl ether
- Reaction vessel (e.g., round bottom flask or specialized cleavage vessel)
- Sintered glass funnel
- Collection tube
- Centrifuge
- Nitrogen gas line or vacuum desiccator

Procedure:

- Resin Preparation:
 - Ensure the N-terminal Fmoc group is removed from the peptide-resin. This is typically done as the final step of the synthesis.[8][9]
 - Transfer the peptide-resin to a sintered glass funnel.[3]
 - Wash the resin thoroughly with DMF (3 times) to remove any residual piperidine.[9]

- Wash the resin with DCM (3 times) to remove the DMF.[9][10]
- Dry the resin under a high vacuum for at least 4 hours, or preferably overnight, over KOH. [3]
- Cleavage Reaction:
 - Accurately weigh the dried peptide-resin and place it in a suitable reaction vessel.[9]
 - Freshly prepare the chosen cleavage cocktail from the table above (approximately 10 mL per gram of resin).[2]
 - Add the cleavage cocktail to the resin.[2]
 - Gently agitate the mixture at room temperature. The typical reaction time is 2-3 hours.[2] [5] For peptides containing arginine residues, the time may be extended.[8]
- Peptide Collection:
 - Filter the cleavage solution from the resin into a clean collection tube.[2]
 - Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[2]
- Peptide Precipitation:
 - In a separate tube, add cold diethyl ether (approximately 8-10 times the volume of the TFA filtrate).[2][10]
 - Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[2]
 - If necessary, keep the mixture at 4°C overnight to maximize precipitation.[8][10]
- Pelleting and Washing:
 - Centrifuge the suspension to pellet the precipitated peptide.[2]
 - Carefully decant the ether.[2]

- Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.[2][10]
- Drying:
 - Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.[2]

Mandatory Visualization



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Caption: Workflow for peptide cleavage from **Rink Amide AM resin**.

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